REACTION_CXSMILES
|
C(NC1C=C([N+]([O-])=O)C=C(NC(=O)CC)C=1)(=[O:4])CC.[C:20]([C:23]1[C:28](=[O:29])[O:27][C:26](=[O:30])[C:25](=[C:31](NC2C=C(NC(=O)CC)C=C(NC(=O)CC)C=2)[CH3:32])[C:24]=1[OH:50])(=[O:22])[CH3:21]>>[C:31]([C:25]1[C:26](=[O:30])[O:27][C:28]([OH:29])=[C:23]([C:20](=[O:22])[CH3:21])[C:24]=1[OH:50])(=[O:4])[CH3:32]
|
Name
|
5-acetyl-4-hydroxy-3-[1-(3,5-bis-propionamidophenylamino)ethylidene]-2H-pyran-2,6(3H)-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C(C(OC1=O)=O)=C(C)NC1=CC(=CC(=C1)NC(CC)=O)NC(CC)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)NC=1C=C(C=C(C1)NC(CC)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)NC=1C=C(C=C(C1)NC(CC)=O)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the latter (2.15 g., 0.0084 mol) was reacted with 1.75 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(OC(=C(C1O)C(C)=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0084 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |